Indole-5-carboxaldehyde
Overview
Description
Indole-5-carboxaldehyde, also known as 5-formylindole, is an organic compound with the molecular formula C9H7NO. It is a derivative of indole, a bicyclic aromatic heterocycle that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is a valuable intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Indole-5-carboxaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For example, some indole derivatives have been shown to inhibit the release of pro-inflammatory cytokines and reduce reactive oxygen species (ROS) levels .
Biochemical Pathways
This compound, as a derivative of indole, is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process leads to the production of various indole derivatives that maintain intestinal homeostasis and impact liver metabolism and the immune response . This compound may also be involved in the suppression of inflammatory response, oxidative stress, and other signaling pathways .
Pharmacokinetics
Indole derivatives are known to have diverse biological activities and have potential for therapeutic applications . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would play a crucial role in its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been shown to attenuate the release of pro-inflammatory cytokines and reduce ROS levels, suggesting potential anti-inflammatory and antioxidant effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . Therefore, factors such as diet and the composition of the gut microbiota could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Indole-5-carboxaldehyde, like other indole derivatives, is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in maintaining intestinal homeostasis and impacting liver metabolism .
Cellular Effects
This compound influences cell function by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like other indole derivatives, it is expected to show changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other indole derivatives have shown variable effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . It interacts with various enzymes and cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
Like other indole derivatives, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-5-carboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where indole is treated with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formyl derivative . Another method involves the oxidation of indole-5-methanol using oxidizing agents such as manganese dioxide or pyridinium chlorochromate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indole-5-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid.
Reduction: Indole-5-methanol.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Indole-5-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Similar structure but with the formyl group at the 3-position instead of the 5-position.
Indole-2-carboxaldehyde: Formyl group at the 2-position.
Indole-6-carboxaldehyde: Formyl group at the 6-position.
Uniqueness: Indole-5-carboxaldehyde is unique due to its specific position of the formyl group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of different chemical and biological properties compared to other indole carboxaldehydes .
Properties
IUPAC Name |
1H-indole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZUEEUKBYCSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343325 | |
Record name | Indole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-69-6 | |
Record name | Indole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for Indole-5-carboxaldehyde?
A1: While the provided articles do not explicitly state the molecular formula and weight, these can be deduced from the structure:
Q2: Have any studies investigated the Structure-Activity Relationship (SAR) of this compound?
A3: Yes, one study explored the SAR of indole carboxaldehydes, including this compound, in the context of adipogenesis inhibition []. The researchers found that the position of the carboxaldehyde group on the indole ring significantly influenced the compound's activity. Specifically, this compound and Indole-1-carboxaldehyde exhibited the most potent inhibitory effects on adipocyte differentiation compared to other isomers. This suggests that the specific position of the carboxaldehyde group is crucial for interacting with molecular targets involved in adipogenesis.
Q3: Are there any known analytical methods for detecting and quantifying this compound?
A4: The research articles highlight the use of various chromatographic techniques for isolating and purifying this compound from natural sources. These methods include column chromatography on silica gel, Sephadex LH-20, and preparative-HPLC [, ]. While the specific details about analytical methods for quantification are not provided, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry could be employed for this purpose.
Q4: What are the potential environmental impacts of this compound, considering its presence in marine organisms?
A5: The provided research does not offer specific details about the environmental fate, degradation, or ecotoxicological effects of this compound. Given its presence in marine fungi [], understanding its potential impact on marine ecosystems warrants further investigation. Future research could explore its bioaccumulation potential, degradation pathways, and effects on various marine organisms to assess its ecological risks and inform sustainable practices.
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